
(2-Amino-5-bromophenyl)methanol
Overview
Description
(2-Amino-5-bromophenyl)methanol (CAS: 20712-12-3) is a halogenated aromatic compound with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . Its structure features a hydroxylmethyl (-CH₂OH) group at the benzene ring’s position 1, an amino (-NH₂) group at position 2, and a bromine atom at position 5 (Figure 1).
Preparation Methods
Reduction of 2-Amino-5-bromobenzaldehyde
The reduction of 2-amino-5-bromobenzaldehyde to the corresponding alcohol is a direct method for synthesizing (2-amino-5-bromophenyl)methanol. This approach leverages the reactivity of the aldehyde group, which is selectively reduced to a hydroxymethyl group.
Synthetic Procedure
-
Synthesis of 2-Amino-5-bromobenzaldehyde :
Bromination of 2-aminobenzaldehyde using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces bromine at the 5-position. The reaction is quenched with sodium thiosulfate, and the product is purified via column chromatography (70–75% yield) . -
Reduction to Alcohol :
The aldehyde intermediate is dissolved in methanol and treated with sodium borohydride (NaBH₄) at 0°C for 2 hours. The reaction is quenched with aqueous HCl, and the product is extracted with dichloromethane (DCM). Evaporation yields this compound as a white solid .
Key Data :
Parameter | Value |
---|---|
Reducing Agent | NaBH₄ (2 equiv) |
Solvent | Methanol |
Temperature | 0°C |
Reaction Time | 2 hours |
Yield | 85–90% |
Purity (HPLC) | >98% |
Hydrolysis of N-(5-Bromo-2-(hydroxymethyl)phenyl)acetamide
This two-step method involves synthesizing an acetamide-protected intermediate, followed by hydrolysis to release the amino group.
Synthetic Procedure
-
Preparation of N-(5-Bromo-2-(hydroxymethyl)phenyl)acetamide :
2-(Hydroxymethyl)aniline is acetylated with acetic anhydride in pyridine to form N-(2-(hydroxymethyl)phenyl)acetamide. Subsequent bromination using bromine in acetic acid at 50°C introduces bromine at the 5-position (65–70% yield) . -
Hydrolysis to this compound :
The acetamide intermediate is refluxed in 3 M HCl and ethanol (1:1 v/v) for 3 hours. Neutralization with 1 M Na₂CO₃ precipitates the product, which is extracted with DCM and purified via recrystallization .
Key Data :
Parameter | Value |
---|---|
Hydrolysis Agent | 3 M HCl in ethanol |
Temperature | 100°C (reflux) |
Reaction Time | 3 hours |
Yield | 88–92% |
Purity (HPLC) | 99% |
Protection/Deprotection Strategy Using Boc Groups
This method employs tert-butoxycarbonyl (Boc) protection to prevent side reactions during bromination and reduction.
Synthetic Procedure
-
Boc Protection of 2-Aminobenzyl Alcohol :
2-Aminobenzyl alcohol is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. The Boc-protected intermediate is isolated in 90–95% yield . -
Bromination and Reduction :
The Boc-protected compound is brominated using NBS in acetonitrile at room temperature. The aldehyde intermediate is reduced with NaBH₄ in methanol, followed by Boc deprotection using trifluoroacetic acid (TFA) in DCM .
Key Data :
Parameter | Value |
---|---|
Brominating Agent | NBS (1.1 equiv) |
Reducing Agent | NaBH₄ (2 equiv) |
Deprotection Agent | TFA (20% in DCM) |
Overall Yield | 75–80% |
Purity (HPLC) | >97% |
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |
---|---|---|---|---|
Aldehyde Reduction | 85–90 | High | Moderate | Requires pure aldehyde precursor |
Acetamide Hydrolysis | 88–92 | Moderate | Low | Multi-step synthesis |
Boc Protection/Deprotection | 75–80 | Low | High | Sensitivity to acidic conditions |
Mechanistic Insights and Optimization
Reduction Kinetics
NaBH₄ selectively reduces aldehydes over aromatic bromine or amino groups due to its mild reactivity. In contrast, LiAlH₄ offers higher reduction potential but risks over-reduction or side reactions with bromine .
Hydrolysis Efficiency
The acetamide hydrolysis method achieves high yields due to the stability of the intermediate under acidic conditions. However, prolonged heating may degrade the hydroxymethyl group, necessitating precise temperature control .
Boc Group Stability
Boc protection shields the amino group during bromination but requires stringent anhydrous conditions. Deprotection with TFA is efficient but generates stoichiometric waste, impacting environmental sustainability .
Industrial Considerations
Large-scale production favors the aldehyde reduction method for its simplicity and high yield. Continuous flow reactors minimize exposure to air-sensitive reagents (e.g., NaBH₄), enhancing safety and consistency. In contrast, the acetamide route is preferred for low-cost, batch-based synthesis despite longer processing times .
Emerging Methodologies
Recent advances include photocatalytic bromination and enzyme-mediated reductions, which improve regioselectivity and reduce waste. For example, lipase-catalyzed reductions of aldehydes in aqueous media achieve 90–95% yields under mild conditions, though scalability remains unproven .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in (2-Amino-5-bromophenyl)methanol undergoes oxidation to form a ketone. This reaction is typically facilitated by oxidizing agents under acidic conditions:
Example Reaction:
this compound → (2-Amino-5-bromophenyl)methanone
Conditions and Reagents:
Key Data:
Starting Material | Product | Yield (%) | Reaction Time |
---|---|---|---|
This compound | (2-Amino-5-bromophenyl)methanone | 88 | 3 h |
The reaction proceeds via radical intermediates, with bromine acting as a stabilizing group for the transition state .
Substitution Reactions
The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) due to the electron-donating amino group activating the ring.
Hydroxylation
Bromine can be replaced by hydroxyl groups under basic conditions:
Example Reaction:
this compound → (2-Amino-5-hydroxyphenyl)methanol
Conditions and Reagents:
Key Data:
Substrate | Nucleophile | Product | Yield (%) |
---|---|---|---|
This compound | OH⁻ | (2-Amino-5-hydroxyphenyl)methanol | 72–85 |
Halogen Exchange
Bromine can be substituted with other halogens (e.g., Cl) using halogenating agents:
Example Reaction:
this compound → (2-Amino-5-chlorophenyl)methanol
Conditions and Reagents:
-
Reagent : Chlorine gas (Cl₂) or SOCl₂
-
Solvent : Dichloromethane (DCM)
-
Temperature : 25°C
Protection and Deprotection Reactions
The amino and hydroxyl groups require protection during multi-step syntheses:
Amino Group Protection
Reagents : Acetic anhydride (Ac₂O) or Boc anhydride [(Boc)₂O]
Product : N-Acetyl or N-Boc derivatives
Hydroxyl Group Protection
Reagents : Trimethylsilyl chloride (TMSCl)
Product : Trimethylsilyl ether
Condensation Reactions
The amino group participates in Schiff base formation with aldehydes:
Example Reaction:
this compound + RCHO → (2-(RCH=N)-5-bromophenyl)methanol
Conditions :
-
Solvent : Ethanol (EtOH)
-
Catalyst : p-Toluenesulfonic acid (PTSA)
-
Temperature : Reflux
Comparative Reactivity
The substituents influence reaction rates and pathways:
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(2-Amino-5-bromophenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Reactions and Mechanisms
- Oxidation : The hydroxymethyl group can be oxidized to form 2-Amino-5-bromobenzaldehyde.
- Reduction : It can be reduced to produce 2-Amino-5-bromobenzyl alcohol.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly:
Antimicrobial Properties
Studies have demonstrated that this compound has activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents. For instance, it has shown effectiveness against Gram-positive bacteria, with varying Minimum Inhibitory Concentration (MIC) values suggesting a need for optimization for practical use.
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have implications for pharmacokinetics and drug design, particularly regarding how this compound might affect the metabolism of other therapeutic agents.
Medicinal Chemistry
Ongoing research is exploring the potential therapeutic effects of this compound in various medical conditions. Its ability to interact with biological molecules through hydrogen bonding may allow it to influence cellular functions and stability.
Industrial Applications
In addition to its roles in research and medicine, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound against various bacterial strains found notable inhibitory effects on Gram-positive bacteria. The findings indicated that higher concentrations were necessary for effective inhibition, suggesting further optimization is needed for practical applications.
Case Study 2: Enzyme Interaction
In pharmacological studies exploring interactions with cytochrome P450 enzymes using in vitro assays, this compound demonstrated the ability to inhibit enzyme activity. This finding highlights its potential role in drug-drug interactions and necessitates caution in clinical settings.
Mechanism of Action
The mechanism of action of (2-Amino-5-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability .
Comparison with Similar Compounds
Key Physicochemical Properties:
- Melting Point : 111–112°C
- Boiling Point : 329.6 ± 27.0 °C (at 760 mmHg)
- Density : 1.7 ± 0.1 g/cm³
- Solubility: Slightly soluble in DMSO and methanol .
- LogP : 0.87 (indicating moderate lipophilicity) .
This compound is primarily used as an intermediate in pharmaceutical and organic synthesis, particularly in the preparation of fluorescent dyes, bioactive molecules, and organometallic compounds .
Structural Isomers and Derivatives
Positional Isomers
- (3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5): Bromine and amino groups are at positions 4 and 3, respectively. Exhibits similar molecular weight (202.05 g/mol) but distinct solubility, being soluble in chloroform and DMSO . Used in organic synthesis but shows different reactivity due to altered substituent positions .
Halogenation Variants
- (2-Amino-3,5-dibromophenyl)methanol (CAS: 50739-76-9): Contains bromine atoms at positions 3 and 5 (molecular formula C₇H₇Br₂NO, MW: 280.94 g/mol) . Higher molecular weight and increased steric hindrance reduce solubility compared to the mono-bromo analog . Classified as hazardous (skin/eye irritant) due to enhanced electrophilicity from additional bromine .
- (2-Amino-3-bromophenyl)methanol (CAS: 397323-70-5): Bromine at position 3 instead of 3. Similar molecular weight (202.05 g/mol) but lower similarity score (0.92 vs. 1.00 for the target compound) . Reactivity differences arise from proximity between bromine and the amino group .
Functional Group Modifications
Methoxy-Substituted Analogs
- (2-Amino-5-bromo-3-methoxyphenyl)methanol (CAS: 953039-12-8): Features a methoxy (-OCH₃) group at position 3 (MW: 232.07 g/mol) . Increased solubility in polar solvents (e.g., methanol) due to the electron-donating methoxy group . Used in medicinal chemistry for its enhanced hydrogen-bonding capacity .
Ketone Derivatives
- (2-Amino-5-bromophenyl)(phenyl)methanone (CAS: Not reported): Replaces the hydroxymethyl group with a benzoyl (-COC₆H₅) group. Higher melting point (109–110°C) and reduced polarity (LogP: ~2.5) . Serves as a precursor in heterocyclic synthesis (e.g., quinoline derivatives) .
Electrochemical and Reactivity Profiles
- Bis(2-amino-5-bromophenyl) ditelluride: Exhibits distinct electrochemical behavior, with reversible oxidation/reduction peaks at platinum electrodes . Reacts with alkyl halides to form organotellurium compounds, unlike the methanol derivative .
- 1-(2-Amino-5-bromophenyl)-2-chloroethanone (CAS: 61871-82-7): A chloro-ketone analog with higher reactivity toward nucleophiles due to the electron-withdrawing ketone group .
Data Tables
Table 1: Comparative Physicochemical Properties
Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility | Key Applications |
---|---|---|---|---|---|---|
(2-Amino-5-bromophenyl)methanol | C₇H₈BrNO | 202.05 | 111–112 | 329.6 | DMSO, Methanol | Pharmaceutical intermediates |
(2-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 280.94 | Not reported | Not reported | Not reported | Hazardous material synthesis |
(3-Amino-4-bromophenyl)methanol | C₇H₈BrNO | 202.05 | Not reported | Not reported | Chloroform, DMSO | Organic synthesis |
(2-Amino-5-bromo-3-methoxyphenyl)methanol | C₈H₁₀BrNO₂ | 232.07 | Not reported | Not reported | Methanol, DMSO | Medicinal chemistry |
Table 2: Similarity Scores (Based on CAS Data)
Compound | Similarity Score (vs. Target) |
---|---|
(2-Amino-3-bromophenyl)methanol | 0.92 |
(2-Amino-3,5-dibromophenyl)methanol | 0.90 |
(2-Amino-5-chlorophenyl)methanol | 0.84 |
Research Implications
The bromine atom in this compound enhances electrophilic aromatic substitution reactivity, making it valuable for cross-coupling reactions. In contrast, methoxy or ketone derivatives prioritize different synthetic pathways, such as nucleophilic additions or cyclizations . Safety profiles vary significantly; dibrominated analogs pose higher toxicity risks, necessitating stringent handling protocols .
Biological Activity
(2-Amino-5-bromophenyl)methanol, with the chemical formula C₇H₈BrNO and CAS number 20712-12-3, is a compound of significant interest in medicinal chemistry due to its unique structural properties. The compound features an amino group and a bromine atom attached to a phenyl ring, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential antimicrobial properties, enzyme inhibition capabilities, and applications in drug development.
- Molecular Weight : Approximately 202.05 g/mol
- Appearance : White solid
- Functional Groups : Amino (-NH₂) and hydroxymethyl (-CH₂OH)
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
1. Antimicrobial Properties
Studies have shown that this compound has activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents. The compound's effectiveness varies depending on the concentration and specific bacterial species tested.
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could have significant implications for pharmacokinetics and drug design, particularly regarding how this compound affects the metabolism of other therapeutic agents.
The mechanism of action of this compound is primarily based on its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The amino and hydroxymethyl groups enable the compound to form strong hydrogen bonds with target proteins, potentially inhibiting their function. The bromine atom may also contribute to the compound’s reactivity by participating in halogen bonding .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, it was found to exhibit notable inhibitory effects on Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that higher concentrations were necessary for effective inhibition, suggesting further optimization is needed for practical applications.
Case Study 2: Enzyme Interaction
A pharmacological study explored the interaction of this compound with cytochrome P450 enzymes using in vitro assays. The results demonstrated that the compound could inhibit enzyme activity, leading to altered metabolic profiles for co-administered drugs. This finding highlights its potential role in drug-drug interactions and necessitates caution in clinical settings .
Comparative Analysis
To better understand the uniqueness of this compound among similar compounds, a comparative analysis is provided below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Amino and hydroxymethyl groups | Antimicrobial; Cytochrome P450 inhibitor |
2-Amino-5-bromobenzaldehyde | Amino group and aldehyde functionality | Moderate antibacterial activity |
2-Amino-5-bromobenzyl alcohol | Amino group with alcohol functionality | Limited studies on biological activity |
Q & A
Q. Basic: What are the standard synthetic routes for (2-Amino-5-bromophenyl)methanol, and how are reaction conditions optimized?
Methodological Answer:
A common approach involves reducing a nitro precursor, such as (2-Nitro-5-bromophenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) . For example, in related compounds like (2-Amino-4-methoxyphenyl)methanol, NaBH₄ in methanol at 0–25°C achieves high yields (>85%). Optimization includes controlling temperature to prevent over-reduction and monitoring pH to stabilize intermediates. Alternative routes may employ benzonitrile and boron trichloride in anhydrous solvents (e.g., chlorobenzene) under argon, as seen in neuroactive compound syntheses .
Q. Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- FTIR/FT-Raman : Identify functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹, and C-Br at ~550 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and amino protons (δ 2.0–3.0 ppm, exchangeable). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
- X-ray crystallography : SHELX programs (e.g., SHELXL/SHELXS) refine crystal structures, with R-factors <0.05 for high-resolution data. Hydrogen bonding between -NH₂ and -OH groups often stabilizes the lattice .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid aerosol/dust inhalation .
- Spill Management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose via hazardous waste channels .
- Storage : Keep in amber glass under argon at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases to minimize decomposition .
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
Methodological Answer:
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading). Systematic analysis includes:
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to identify critical factors.
- HPLC-MS : Quantify by-products (e.g., over-reduced amines or brominated side products) .
- Cross-Validation : Compare results with published protocols using analogous compounds, such as (2-Amino-4-methoxyphenyl)methanol, to isolate variables .
Q. Advanced: What role does this compound play in medicinal chemistry, particularly in CNS drug design?
Methodological Answer:
The compound serves as a precursor for neuroactive agents. For example, it can be acylated to form benzophenone derivatives (e.g., (2-Amino-5-bromophenyl)(phenyl)methanone), which are intermediates in autophagy activators targeting neurodegenerative diseases . Structure-activity relationship (SAR) studies focus on modulating the bromine substituent’s position to enhance blood-brain barrier permeability .
Q. Advanced: How can researchers ensure high purity of this compound for pharmacological assays?
Methodological Answer:
- Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) to separate polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from NIST Chemistry WebBook .
- QC Testing : Validate purity (>99%) via HPLC (C18 column, 0.1% TFA in mobile phase) and elemental analysis (C, H, N within ±0.3% theoretical) .
Q. Advanced: What strategies address discrepancies in crystallographic data or spectral interpretations?
Methodological Answer:
- Multi-Technique Validation : Cross-check XRD data with DFT-computed bond lengths/angles (e.g., using Gaussian software) .
- Peer Review : Submit ambiguous spectra to platforms like EPA DSSTox for community validation .
- Error Analysis : Apply qualitative research frameworks (e.g., iterative data triangulation) to identify instrument calibration or sample preparation errors .
Properties
IUPAC Name |
(2-amino-5-bromophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCWZYRWKSOYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305646 | |
Record name | 2-Amino-5-bromobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-12-3 | |
Record name | 2-Amino-5-bromobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20712-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-5-bromophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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